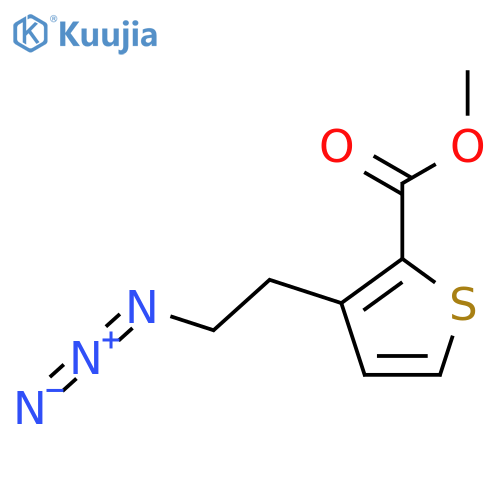Cas no 2228674-51-7 (methyl 3-(2-azidoethyl)thiophene-2-carboxylate)

2228674-51-7 structure
商品名:methyl 3-(2-azidoethyl)thiophene-2-carboxylate
methyl 3-(2-azidoethyl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(2-azidoethyl)thiophene-2-carboxylate
- 2228674-51-7
- EN300-1755930
-
- インチ: 1S/C8H9N3O2S/c1-13-8(12)7-6(3-5-14-7)2-4-10-11-9/h3,5H,2,4H2,1H3
- InChIKey: XQQDPWWSBCLYRI-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1C(=O)OC)CCN=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 211.04154771g/mol
- どういたいしつりょう: 211.04154771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3
methyl 3-(2-azidoethyl)thiophene-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1755930-0.25g |
methyl 3-(2-azidoethyl)thiophene-2-carboxylate |
2228674-51-7 | 0.25g |
$1525.0 | 2023-09-20 | ||
| Enamine | EN300-1755930-5.0g |
methyl 3-(2-azidoethyl)thiophene-2-carboxylate |
2228674-51-7 | 5g |
$4806.0 | 2023-06-03 | ||
| Enamine | EN300-1755930-2.5g |
methyl 3-(2-azidoethyl)thiophene-2-carboxylate |
2228674-51-7 | 2.5g |
$3249.0 | 2023-09-20 | ||
| Enamine | EN300-1755930-10g |
methyl 3-(2-azidoethyl)thiophene-2-carboxylate |
2228674-51-7 | 10g |
$7128.0 | 2023-09-20 | ||
| Enamine | EN300-1755930-1g |
methyl 3-(2-azidoethyl)thiophene-2-carboxylate |
2228674-51-7 | 1g |
$1658.0 | 2023-09-20 | ||
| Enamine | EN300-1755930-5g |
methyl 3-(2-azidoethyl)thiophene-2-carboxylate |
2228674-51-7 | 5g |
$4806.0 | 2023-09-20 | ||
| Enamine | EN300-1755930-0.5g |
methyl 3-(2-azidoethyl)thiophene-2-carboxylate |
2228674-51-7 | 0.5g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1755930-0.1g |
methyl 3-(2-azidoethyl)thiophene-2-carboxylate |
2228674-51-7 | 0.1g |
$1459.0 | 2023-09-20 | ||
| Enamine | EN300-1755930-10.0g |
methyl 3-(2-azidoethyl)thiophene-2-carboxylate |
2228674-51-7 | 10g |
$7128.0 | 2023-06-03 | ||
| Enamine | EN300-1755930-0.05g |
methyl 3-(2-azidoethyl)thiophene-2-carboxylate |
2228674-51-7 | 0.05g |
$1393.0 | 2023-09-20 |
methyl 3-(2-azidoethyl)thiophene-2-carboxylate 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
2228674-51-7 (methyl 3-(2-azidoethyl)thiophene-2-carboxylate) 関連製品
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
